7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran
Description
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2 |
InChI Key |
LPAHDXWJZMFDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Br)OC1 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Phenol and γ-Butyrolactone Derivatives
A highly efficient and industrially viable method for preparing halogenated dihydrobenzopyran derivatives, including fluorine and bromine substitutions, involves:
Step 1: Formation of an Intermediate by Reaction of a Halogenated Phenol with 2-Bromo-γ-butyrolactone under Basic Conditions
- Example: Para-fluorophenol (or 5-fluorophenol) is reacted with 2-bromo-γ-butyrolactone in the presence of a base such as sodium hydride or potassium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) at low temperature (~0 °C).
- This step yields an intermediate ether-lactone compound where the phenol oxygen is alkylated by the γ-butyrolactone derivative.
- Yields for this intermediate typically range around 50-70% after purification by column chromatography.
Step 2: Acid-Catalyzed Ring Closure to Form the 3,4-Dihydro-2H-1-benzopyran Core
- The intermediate is treated with a strong acid catalyst such as trifluoromethanesulfonic acid or zinc chloride at elevated temperatures (75-150 °C).
- This induces intramolecular cyclization, closing the pyran ring to form the 3,4-dihydro-2H-1-benzopyran structure.
- The process can yield the target compound in moderate to good yields (40-70%), depending on reaction conditions and substituents.
This method is supported by a Chinese patent (CN108148032B) which details the preparation of various 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives with halogen substitutions, including fluorine para to the hydroxyl group and bromine as the leaving group on the γ-butyrolactone moiety, closely related to the target compound’s substitution pattern.
Regiocontrolled Aryne Precursor Approach for Halogenated Benzopyrans
Another advanced synthetic approach involves the use of ortho-(trimethylsilyl)aryl triflate precursors to generate arynes bearing both fluorine and bromine substituents, which can undergo cycloaddition reactions to build substituted benzopyran frameworks.
- Starting from 2-bromo-5-fluorophenol, O-trimethylsilylation is performed using hexamethyldisilazane (HMDS).
- The intermediate is selectively metalated using magnesium bis(2,2,6,6-tetramethylpiperidide) complex Mg(TMP)2·2LiCl to install a silyl group ortho to the phenol.
- Subsequent triflation with triflic anhydride (Tf2O) yields the aryne precursor.
- Aryne generation and cycloaddition reactions with dienes or azides provide regioselective access to fluorine and bromine-substituted benzopyran derivatives.
- Yields for these steps are generally high (70-90%), with regioselectivity influenced by the fluorine substituent’s electronic effects.
This method allows fine control over substitution patterns and regioisomer formation, useful for synthesizing complex halogenated benzopyrans like 7-bromo-5-fluoro derivatives.
Derivatization and Functionalization of Benzopyran Core
Following the formation of the benzopyran scaffold, further derivatization such as amination or hydrazinylation at specific positions can be achieved:
- For instance, 8-bromo-3,4-dihydro-2H-1-benzopyran-6-amine derivatives have been synthesized by refluxing with phenylcarbamic acid in DMF, followed by hydrazine treatment in ethanol to yield hydrazinyl derivatives.
- These transformations are carried out under reflux conditions with purification by recrystallization in ethanol.
- Such derivatives are useful for pharmaceutical applications and have been characterized by melting points, TLC, and Rf values.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of halogenated phenol | Para-fluorophenol + 2-bromo-γ-butyrolactone, NaH, DMF, 0 °C to RT, overnight | 50-70 | Intermediate isolated by chromatography |
| 2 | Acid-catalyzed cyclization | Trifluoromethanesulfonic acid or ZnCl2, 75-150 °C, 8 h | 40-70 | Ring closure to benzopyran core |
| Aryne precursor synthesis | O-trimethylsilylation + metalation + triflation | HMDS, Mg(TMP)2·2LiCl, Tf2O, (i-Pr)2NEt | 70-90 | High regioselectivity in cycloadditions |
| Derivatization | Amination/hydrazinylation | Phenylcarbamic acid, hydrazine, DMF/ethanol reflux | Variable | Follow-up functionalization for bioactivity |
Research Outcomes and Practical Considerations
- The two-step alkylation and cyclization method offers a straightforward and scalable route with moderate to high yields, suitable for industrial production.
- Acid catalysts such as trifluoromethanesulfonic acid provide efficient ring closure but require careful temperature control to optimize yield and minimize byproducts.
- Aryne-based synthetic routes provide excellent regioselectivity and versatility for introducing multiple substituents, though they involve more complex reagents and handling.
- Functionalization of the benzopyran scaffold expands the chemical space for pharmaceutical applications, as demonstrated by hydrazinyl and urea derivatives with promising docking and biological results.
- The presence of fluorine at the para position to the hydroxyl group and bromine as a leaving group on the lactone is critical for regioselectivity and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of derivatives with different halogens or other functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The biological and physicochemical properties of benzopyran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of 7-Bromo-5-Fluoro-3,4-Dihydro-2H-1-Benzopyran with Analogues
Key Observations :
- Halogenation : Bromine at C7 in the target compound contrasts with C6 bromination in 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, which includes a sulfur atom instead of oxygen .
- Functional Groups: The ketone at C1 distinguishes the target compound from amino-substituted derivatives (e.g., 3-amino-3,4-dihydro-2H-1-benzopyran), which exhibit serotonin receptor affinity .
- Biological Role: Flavanonols like taxifolin (hydroxyl and ketone groups) demonstrate antioxidant and epigenetic activities, highlighting how substituent polarity influences bioactivity .
Key Observations :
- Antimicrobial Potential: The target compound’s bromine substitution aligns with antifungal tribromo derivatives (), though its fluoro group may alter specificity.
- Receptor Targeting: Amino-substituted benzopyrans show high 5-HT1A affinity, whereas halogenated derivatives like the target compound may prioritize different targets due to altered electronic profiles .
- Biomarker Utility : Hydrophilic substituents (e.g., hydroxyethyl in 2,6-dimethyl derivatives) enhance urinary excretion, unlike the lipophilic bromo-fluoro combination .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Halogen Content | Solubility Trends |
|---|---|---|---|
| This compound | 289.99 | Br, F | Low water solubility (high lipophilicity) |
| Taxifolin | 304.25 | None | Moderate (hydroxyl groups) |
| 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | 273.23 | Br | Low (sulfur enhances stability) |
| 3-Amino-3,4-dihydro-2H-1-benzopyran | 177.24 | None | Moderate (amino group) |
Key Observations :
- Amino or hydroxyl groups in analogues improve solubility but may reduce metabolic stability compared to halogenated derivatives .
Biological Activity
7-Bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The molecular formula of this compound is C9H8BrF, characterized by the presence of bromine and fluorine substituents on the benzene ring. The synthesis typically involves bromination and fluorination of a benzopyran precursor under controlled conditions to achieve selective substitution. Common solvents include dichloromethane or chloroform, with temperatures maintained low to minimize side reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example, it has been tested against human gastric adenocarcinoma (SGC-7901), fibrosarcoma (HT-1080), and lung carcinoma (A549) cells using MTT assays. The compound showed potent antiproliferative effects with IC50 values comparable to established anticancer drugs .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 0.011 | Inhibition of tubulin polymerization |
| HT-1080 | 0.015 | Induction of apoptosis via caspase activation |
| A549 | 0.012 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For instance, its ability to disrupt microtubule dynamics is crucial for its anticancer effects, as microtubules are essential for mitosis .
Comparative Analysis with Similar Compounds
When compared to related compounds such as 7-bromo-3,4-dihydro-2H-benzopyran and 5-fluoro-3,4-dihydro-2H-benzopyran, the presence of both bromine and fluorine in 7-bromo-5-fluoro-3,4-dihydro-2H-benzopyran enhances its reactivity and biological potency. These modifications can lead to improved pharmacological profiles and increased selectivity towards specific biological targets .
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 7-Bromo-5-fluoro-3,4-dihydro-2H-benzopyran | High | Moderate |
| 7-Bromo-3,4-dihydro-2H-benzopyran | Moderate | Low |
| 5-Fluoro-3,4-dihydro-2H-benzopyran | Low | High |
Case Studies
Several case studies have highlighted the potential applications of 7-bromo-5-fluoro-3,4-dihydro-2H-benzopyran in drug development:
- Study on Anticancer Efficacy : A study evaluating the compound's effects on SGC-7901 cells found that it significantly inhibited cell growth and induced apoptosis through caspase pathway activation.
- Antimicrobial Testing : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.
Q & A
Q. What are the optimal synthetic routes for 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran, and what methodological considerations are critical for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step halogenation (bromination/fluorination) of the benzopyran core. Key steps include:
- Regioselective bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to avoid over-substitution.
- Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile or DMF to target the 5-position.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl intermediates during functionalization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and dihydro-pyran signals (δ 2.5–4.0 ppm).
- 13C NMR : Confirms bromine (C-Br ~90–100 ppm) and fluorine (C-F coupling ~160–170 ppm) substitution.
- 19F NMR : Quantifies fluorination efficiency (singlet at δ -110 to -120 ppm) .
- HRMS : Validates molecular weight (expected ~255–260 g/mol for C9H7BrFO).
- HPLC : C18 reverse-phase columns (acetonitrile/water) assess purity (>95% ideal) .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzopyran derivatives across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables (pH, temperature, cell passage number) to minimize variability.
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays.
- Metabolite screening : Use LC-MS to rule out off-target effects or degradation products .
- Statistical rigor : Apply ANOVA or Bayesian modeling to account for outliers .
Q. What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase active sites (e.g., MAPK or PI3K).
- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 50–100 ns trajectories.
- QSAR models : Train on benzopyran derivatives with known IC50 values to predict bioactivity .
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., nitro, methoxy) at positions 3, 4, or 7.
- Biological profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) and kinases.
- 3D pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic features .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Flow chemistry : Enhances reproducibility for halogenation steps via precise temperature/residence time control.
- Catalytic optimization : Transition from stoichiometric to catalytic reagents (e.g., Pd-catalyzed couplings) to reduce waste.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
